molecular formula C21H20ClN3O4S B2946570 1-{4-[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one CAS No. 946278-72-4

1-{4-[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B2946570
CAS No.: 946278-72-4
M. Wt: 445.92
InChI Key: FPHUOYWZJNDKJV-UHFFFAOYSA-N
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Description

1-{4-[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one is a complex organic compound featuring a piperazine ring, an oxazole ring, and a chlorobenzenesulfonyl group

Preparation Methods

The synthesis of 1-{4-[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one typically involves multiple steps. One common method includes the following steps:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the chlorobenzenesulfonyl group: This step often involves sulfonylation using chlorobenzenesulfonyl chloride.

    Attachment of the piperazine ring: This can be done through a nucleophilic substitution reaction.

    Final assembly: The final step involves coupling the intermediate products to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-{4-[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

    Hydrolysis: This reaction can break down the compound into smaller fragments.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a precursor for bioactive compounds.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-{4-[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, 1-{4-[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-[4-(4-chlorophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4S/c1-15(26)24-11-13-25(14-12-24)21-20(23-19(29-21)16-5-3-2-4-6-16)30(27,28)18-9-7-17(22)8-10-18/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHUOYWZJNDKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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